molecular formula C21H22Cl2N2O5S B4191918 ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate

ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate

Cat. No. B4191918
M. Wt: 485.4 g/mol
InChI Key: VMKGCGUAJLGSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, precise conditions, and specific reagents to achieve the desired product. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, a compound with a somewhat similar complex structure, was achieved through the reaction of specific precursors, followed by characterization using various spectroscopic methods. This process involves careful selection of reagents and conditions to ensure the successful formation of the desired compound (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of complex compounds is determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. These analyses provide detailed information on bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding its reactivity and interactions with other molecules. For example, the molecular structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was elucidated using X-ray single-crystal diffraction analysis, highlighting the importance of precise structural determination in chemistry (Wangchun Xiang, 2004).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound involves studying its reactivity, the types of chemical transformations it can undergo, and its behavior in various chemical environments. This knowledge is fundamental for applications in synthesis, material science, and pharmaceuticals. For instance, the study of SAR150640, a compound with a detailed chemical structure, involved its pharmacological characterization and chemical behavior, shedding light on its potential applications and chemical properties (T. Croci et al., 2007).

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, solubility, and crystal structure, are essential for understanding its behavior in different physical contexts. These properties are determined through various experimental techniques and are crucial for the compound's application in different fields. For example, the synthesis and mesomorphic properties of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates were explored to understand their physical behavior and potential applications (Xi-Bin Dai et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 4-[[1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O5S/c1-2-30-21(27)14-5-8-17(9-6-14)24-20(26)15-4-3-11-25(13-15)31(28,29)19-12-16(22)7-10-18(19)23/h5-10,12,15H,2-4,11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKGCGUAJLGSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 4-[({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.